4-Fluoro-3-nitrobenzenesulfonic acid

描述

Significance of Fluorinated Aromatic Sulfonic Acids in Contemporary Chemical Research

Fluorinated aromatic sulfonic acids represent a class of compounds that has garnered significant interest in modern chemical research due to the unique combination of properties imparted by both the fluorine atom and the sulfonic acid group. The sulfonic acid group (-SO₃H) is known to dramatically increase the aqueous solubility of organic compounds, a feature that is highly valuable in various applications, including the development of water-soluble dyes, pharmaceuticals, and catalysts. britannica.com Aromatic sulfonic acids are key intermediates in organic synthesis and are fundamental to the production of detergents and ion-exchange resins. britannica.comnumberanalytics.com

The introduction of fluorine into aromatic systems further modulates the molecule's properties. Fluorine is the most electronegative element, and its presence on an aromatic ring can significantly alter the electronic environment, influencing the reactivity and binding affinity of the molecule. researchgate.netnih.gov In medicinal chemistry, selective fluorination is a common strategy to enhance the metabolic stability and binding affinity of drug candidates to their protein targets. nih.gov Furthermore, fluorinated compounds are central to the development of advanced materials, and there is ongoing research into fluorinated alternatives for various industrial applications. nih.gov The combination of a sulfonic acid group and fluorine on an aromatic ring thus creates a powerful molecular scaffold with tunable properties for diverse chemical syntheses.

Structural Characteristics and Their Implications for Chemical Reactivity of 4-Fluoro-3-nitrobenzenesulfonic Acid

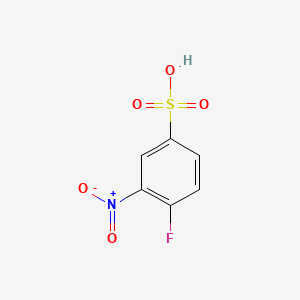

This compound is an organosulfur compound with the chemical formula C₆H₄FNO₅S. nih.gov Its structure consists of a benzene (B151609) ring substituted with three functional groups: a sulfonic acid group (-SO₃H), a nitro group (-NO₂), and a fluorine atom (-F). The specific arrangement of these substituents—with the sulfonic acid group at position 1, the nitro group at position 3, and the fluorine atom at position 4—is critical to its chemical behavior.

All three substituents are strongly electron-withdrawing. This has two major consequences for the reactivity of the aromatic ring:

Deactivation towards Electrophilic Aromatic Substitution: The high degree of electron withdrawal significantly reduces the electron density of the benzene ring, making it much less susceptible to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in this context, is positioned para to the sulfonic acid group and ortho to the nitro group. Both of these groups can stabilize the negative charge that develops during a nucleophilic aromatic substitution reaction (the Meisenheimer complex), making the C4 position particularly reactive toward nucleophiles.

Additionally, the nitro group itself is a reactive handle that can be readily reduced to an amino group (-NH₂), providing a route to a different class of substituted aniline (B41778) derivatives. This versatility makes this compound a valuable intermediate for building more complex molecular architectures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄FNO₅S | nih.gov |

| Molecular Weight | 221.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 3888-84-4 | nih.gov |

| Topological Polar Surface Area | 109 Ų | nih.gov |

| XLogP3 | 0.6 | nih.gov |

Historical Development and Emerging Research Trajectories for Aryl Sulfonic Acids

The study of aryl sulfonic acids dates back to the 19th century, with aromatic sulfonation being one of the foundational reactions in organic chemistry. wikipedia.org This electrophilic aromatic substitution reaction, typically achieved by treating an aromatic compound with concentrated sulfuric acid or oleum (B3057394), has been a cornerstone of the chemical industry for producing dyes, drugs, and detergents. britannica.comwikipedia.org Historical methods like the Piria reaction (1851), which combines nitro group reduction with sulfonation, highlight the long-standing interest in these compounds. wikipedia.org

Contemporary research continues to build on this historical foundation while exploring new frontiers. Emerging trajectories for aryl sulfonic acids include:

Advanced Catalysis: Aryl sulfonic acids are being investigated and used as highly effective catalysts. For instance, they have demonstrated higher catalytic activity than mineral acids like sulfuric acid in the hydrolysis of polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET). mst.edu

Sustainable Synthesis: There is a growing focus on developing more environmentally benign methods for synthesizing sulfonic acids. Recent strategies explore the use of eco-friendly and easy-to-handle sulfur dioxide surrogates and air as a green oxidant, moving away from harsher traditional methods. rsc.org

Materials Science: Sulfonated polymers are crucial for creating ion-exchange resins used in water purification. numberanalytics.com There is also research into their potential use as electrolytes in batteries due to their high ionic conductivity. numberanalytics.com

Cross-Coupling Reactions: While the sulfonic acid group itself can be used in synthesis, derivatives like aryl sulfonates (e.g., triflates, tosylates, and more recently, fluorosulfates) have become indispensable partners in modern palladium-catalyzed cross-coupling reactions, greatly expanding the toolkit of synthetic chemists. nih.govrsc.org

Overview of Advanced Synthetic Utility and Potential Applications

This compound is primarily utilized as a versatile building block in multi-step organic synthesis. evitachem.comfluorochem.co.uk Its value lies in the distinct reactivity of its functional groups, which can be addressed sequentially to construct complex target molecules.

The key synthetic transformations involving this compound include:

Nucleophilic Aromatic Substitution (SₙAr): As previously noted, the fluorine atom is highly activated towards displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This allows for the introduction of diverse substituents at the C4 position.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine. This transformation is fundamental in synthetic chemistry, as the resulting amino group can undergo a vast array of subsequent reactions, such as diazotization, acylation, or alkylation.

The combination of these reactive sites makes this compound a valuable intermediate in the synthesis of complex heterocyclic systems and other fine chemicals. For example, related compounds like 4-fluoro-3-nitrobenzenesulfonamide (B30519) and 4-fluoro-3-nitrobenzoic acid are crucial precursors for synthesizing BCL-2 inhibitors and various benzimidazoles with pharmaceutical potential. ossila.com A patent has specifically mentioned this compound as a chemical compound relevant to the synthesis of selective Bcl-2 inhibitors, underscoring its role as a precursor in medicinal chemistry research. google.com

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJWQLSHYOELSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959654 | |

| Record name | 4-Fluoro-3-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3888-84-4 | |

| Record name | 4-Fluoro-3-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3888-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-nitrobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Fluoro 3 Nitrobenzenesulfonic Acid

Elucidation of Established Synthetic Pathways to 4-Fluoro-3-nitrobenzenesulfonic Acid

The traditional synthesis of this compound typically proceeds through electrophilic aromatic substitution reactions. Two primary routes are considered: the sulfonation of a pre-functionalized fluoronitrobenzene or the nitration of a fluorobenzenesulfonic acid derivative.

Comparative Analysis of Sulfonation Techniques on Fluoronitrobenzenes

The direct sulfonation of 1-fluoro-2-nitrobenzene (B31998) is a logical, albeit challenging, pathway to this compound. Aromatic sulfonation is a reversible electrophilic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfuric acid. wikipedia.org

The directing effects of the substituents on the starting material, 1-fluoro-2-nitrobenzene, are crucial for determining the regiochemical outcome. The nitro group (–NO₂) is a strong deactivating group and a meta-director, while the fluorine atom (–F) is a deactivating group but an ortho-, para-director. libretexts.org In this case, the directing effects are conflicting. The position meta to the nitro group and ortho to the fluorine atom is the C4 position, making it the most likely site for electrophilic attack.

The reaction is typically carried out by heating the fluoronitrobenzene with sulfuric acid or oleum (B3057394). wikipedia.org The electrophile is sulfur trioxide (SO₃) or its protonated form. khanacademy.org The reaction mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

A similar, well-documented procedure is the sulfonation of nitrobenzene (B124822) to produce 3-nitrobenzenesulfonic acid, which requires heating with oleum at elevated temperatures. The presence of the deactivating nitro group necessitates forcing conditions. The addition of a fluorine atom further deactivates the ring, suggesting that the sulfonation of 1-fluoro-2-nitrobenzene would also require stringent reaction conditions.

Optimization of Reaction Conditions for Enhanced Purity and Yield in Laboratory Synthesis

Optimizing the synthesis of this compound involves careful control of several parameters to maximize the yield of the desired isomer and minimize side reactions. Key variables include the choice of sulfonating agent, reaction temperature, and reaction time.

For instance, in the analogous nitration of 4-fluorobenzoic acid to 4-fluoro-3-nitrobenzoic acid, a mixture of potassium nitrate (B79036) and concentrated sulfuric acid is used at low temperatures, followed by stirring at room temperature overnight. chemicalbook.com This suggests that a mixed acid approach could also be beneficial for the sulfonation of 1-fluoro-2-nitrobenzene to control the reaction's exothermicity and improve selectivity.

The table below outlines hypothetical reaction conditions for the sulfonation of 1-fluoro-2-nitrobenzene based on established sulfonation principles.

| Parameter | Condition | Rationale |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Provides a high concentration of the SO₃ electrophile, necessary for sulfonating a deactivated aromatic ring. |

| Temperature | 70-110 °C | Balances reaction rate with the potential for side reactions and decomposition at higher temperatures. |

| Reaction Time | 1-4 hours | Sufficient time for the reaction to proceed to completion, monitored by techniques like TLC or HPLC. |

| Work-up | Pouring onto ice, salting out | The reaction mixture is poured onto ice to quench the reaction and dilute the acid. The sulfonic acid product can then be precipitated as its sodium salt by adding sodium chloride. |

It is important to note that a potential side reaction is the formation of sulfones, which can be suppressed by using a high excess of the sulfonating agent. rscspecialitychemicals.org.uk

Development of Novel and Green Synthetic Routes

Concerns over the use of harsh reagents and the generation of acidic waste have spurred the development of more sustainable synthetic methods for aromatic sulfonation.

Catalytic Approaches in the Synthesis of Fluoronitroaryl Sulfonic Acids

The use of catalysts can offer milder reaction conditions and improved selectivity. While traditional sulfonation often relies on a large excess of sulfuric acid, catalytic methods aim to reduce this stoichiometric requirement. acs.org

Recent research has explored the use of solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄), for the sulfonation of aromatic compounds using sodium bisulfite. researchgate.netajgreenchem.com These catalysts are reusable and can facilitate reactions under solvent-free or microwave-assisted conditions, representing a greener alternative to conventional methods. researchgate.netajgreenchem.com While not specifically demonstrated for this compound, this approach could potentially be adapted for its synthesis.

The table below summarizes some catalytic systems applicable to aromatic sulfonation.

| Catalyst System | Substrate Scope | Conditions | Advantages |

| SiO₂/HClO₄ or SiO₂/KHSO₄ | Various aromatic compounds | Sodium bisulfite, microwave irradiation | Solvent-free, reusable catalyst, rapid reaction times. researchgate.netajgreenchem.com |

| Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC) | Aromatic and heteroaromatic compounds | Sodium bisulfite, aqueous acetonitrile (B52724) | Room temperature, can be accelerated by microwave. researchgate.net |

Mechanochemical and Flow Chemistry Methods for Improved Efficiency

Mechanochemistry , which involves chemical reactions induced by mechanical force, has emerged as a solvent-free method for organic synthesis. Aromatic sulfonic acids have been synthesized by ball-milling arenes with sodium bisulfate monohydrate and phosphorus pentoxide. researchgate.net This method avoids the use of large volumes of corrosive acids. The mechanochemical degradation of aromatic sulfonic acids has also been studied, highlighting the potential of this technique in both synthesis and decomposition. nih.gov

Flow chemistry offers enhanced safety and efficiency for highly exothermic reactions like sulfonation. dicp.ac.cn Continuous flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters and minimizing the formation of byproducts. dicp.ac.cnrsc.org The sulfonation of nitrobenzene has been successfully demonstrated in a microreactor, achieving high conversion and yield with a very short residence time. dicp.ac.cn This technology could be applied to the sulfonation of 1-fluoro-2-nitrobenzene to improve the safety and efficiency of the process. Falling film reactors are also commonly used in industrial sulfonation processes to manage the high heat of reaction. chemithon.comyoutube.com

Stereochemical and Regiochemical Control in this compound Synthesis

The synthesis of this compound does not involve the creation of a stereocenter in the molecule itself, so stereochemical control in the traditional sense is not a factor. However, the principles of stereoselectivity are highly relevant in the synthesis of chiral sulfonic acids, which are used as catalysts and auxiliaries in asymmetric synthesis. nih.govresearchgate.netnih.govresearchgate.net

Regiochemical control , however, is of paramount importance in the synthesis of this compound. The desired product is one of several possible isomers that could be formed. As discussed previously, the directing effects of the existing substituents on the aromatic ring govern the position of the incoming electrophile.

In the sulfonation of 1-fluoro-2-nitrobenzene, the fluorine atom directs ortho- and para-, while the nitro group directs meta-. The confluence of these directing effects strongly favors the introduction of the sulfonic acid group at the C4 position.

Alternatively, the nitration of 4-fluorobenzenesulfonic acid could be considered. In this case, both the fluoro and the sulfonic acid groups are ortho-, para-directing. libretexts.orglibretexts.org However, the sulfonic acid group is a bulky substituent, which could sterically hinder substitution at the ortho positions. The nitro group would likely be introduced at the position ortho to the fluorine and meta to the sulfonic acid group, which is the C3 position, again leading to the desired product. The nitration of p-fluoroaniline under anhydrous conditions to produce 4-fluoro-3-nitroaniline (B182485) is a known process, demonstrating the feasibility of introducing a nitro group at this position. google.com

The reversibility of the sulfonation reaction can also be exploited for regiochemical control. wikipedia.org A sulfonic acid group can be used as a blocking group to direct other substituents to specific positions and then subsequently removed. libretexts.org

In Depth Investigations into the Chemical Reactivity and Mechanistic Aspects of 4 Fluoro 3 Nitrobenzenesulfonic Acid

Acidity and Proton Transfer Equilibria of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a key feature of 4-fluoro-3-nitrobenzenesulfonic acid, rendering it a strong acid. The acidity of sulfonic acids is attributed to the high electronegativity of the oxygen atoms and the sulfur atom, which facilitates the departure of a proton (H⁺). The resulting sulfonate anion (-SO₃⁻) is significantly stabilized by resonance, with the negative charge delocalized over the three oxygen atoms.

Proton transfer is a fundamental process in acid-base chemistry. researchgate.netnih.gov For sulfonic acids, this process is often not a simple, direct transfer but can be mediated by surrounding molecules, such as water. rsc.orgresearchgate.net Theoretical studies on related sulfonic acids, like those in Nafion membranes, suggest that proton transfer reactions can occur through various quasi-dynamic equilibria. rsc.orgresearchgate.net These studies highlight that the sulfonic acid group can act as an active site, providing the necessary structural and energetic conditions for efficient proton movement. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a crucial reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. nih.gov This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. youtube.com

Influence of the Fluorine and Nitro Groups on Aromatic Activation

The presence of both a fluorine atom and a nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic substitution, especially at the ortho and para positions. youtube.comlibretexts.org This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. imperial.ac.uk

Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Exploration of Diverse Nucleophilic Reagents and Reaction Outcomes

A wide array of nucleophiles can participate in SNAr reactions with activated fluoroarenes. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine (B122466) is a known SNAr reaction. researchgate.net Similarly, reactions of various amines with fluoronitrobenzenes have been studied. researchgate.net The outcomes of these reactions are typically the displacement of the fluoride (B91410) ion by the nucleophile. For example, 4-fluoro-3-nitrobenzoic acid, a related compound, is used as a precursor in the synthesis of benzimidazoles through reactions with nucleophiles. ossila.com

Kinetic and Thermodynamic Studies of SNAr Pathways

Kinetic studies of SNAr reactions reveal that they are typically bimolecular, with the rate depending on the concentrations of both the aryl halide and the nucleophile. imperial.ac.uk The reaction proceeds through a two-step addition-elimination mechanism. The first step, the addition of the nucleophile to form the Meisenheimer intermediate, is usually the rate-determining step. imperial.ac.uk The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups, such as the nitro group, stabilize this intermediate, thereby accelerating the reaction. imperial.ac.uk

Recent advancements have also explored concerted SNAr (CSNAr) reactions, where the bond-forming and bond-breaking steps occur in a single transition state. acs.orgnih.gov These reactions can sometimes be facilitated by catalysts, such as organic superbases, which can activate even less reactive aryl fluorides. nih.govacs.orgnih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The reactivity of the ring towards EAS is heavily influenced by the nature of the substituents already present.

Directing Effects of Nitro and Sulfonic Acid Substituents on Electrophilic Attack

Both the nitro group and the sulfonic acid group are strong deactivating groups and meta-directors in electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pubwikipedia.org These groups withdraw electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.comwikipedia.org

The deactivating nature of these groups means that forcing conditions (e.g., high temperatures, strong acid catalysts) are often required to achieve electrophilic substitution. libretexts.org When substitution does occur, the incoming electrophile is directed to the meta position relative to both the nitro and sulfonic acid groups. This is because the ortho and para positions are significantly more deactivated due to the positive charges that develop at these positions in the resonance structures of the Wheland intermediate. youtube.comlibretexts.org

For this compound, the positions open for electrophilic attack are C2, C5, and C6. Both the nitro group (at C3) and the sulfonic acid group (at C1) will direct an incoming electrophile to the meta positions. The meta position to the sulfonic acid group is C5, and the meta position to the nitro group is C5. Therefore, electrophilic attack would be strongly directed to the C5 position. The fluorine atom at C4 is an ortho, para-director but is also a deactivating group. libretexts.org However, the powerful meta-directing influence of the nitro and sulfonic acid groups would likely dominate.

Substrate Scope and Limitations in EAS Transformations

The reactivity of this compound in electrophilic aromatic substitution (EAS) reactions is severely restricted due to the nature of its substituents. The sulfonic acid (-SO₃H) and nitro (-NO₂) groups are powerful deactivating groups, significantly reducing the electron density of the benzene ring. This deactivation makes the ring much less nucleophilic and therefore less susceptible to attack by electrophiles.

Key limitations in the substrate scope for EAS reactions include:

Strong Deactivation: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings bearing strongly deactivating groups like -NO₂ or -SO₃H. libretexts.orgchemistrysteps.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions can also complex with the non-bonding electrons of the substituents, further deactivating the ring. chemistrysteps.com

Fluorine's Influence: While halogens are deactivators, fluorine's effect is unique. In some cases, para-substitution on fluorobenzene (B45895) can be faster than substitution on benzene itself, a phenomenon attributed to the interplay of inductive and resonance effects. researchgate.net However, in the context of this compound, the overwhelming deactivating power of the nitro and sulfonic acid groups is the dominant factor, largely negating any subtle activating influence from fluorine.

Due to these limitations, expanding the substitution pattern of this compound via standard EAS reactions is not a synthetically viable approach. Alternative strategies, such as nucleophilic aromatic substitution or building the ring system with the desired substituents already in place, are typically employed.

Reduction Chemistry of the Aromatic Nitro Group

The nitro group is a key functional handle, and its reduction to an amino group is a common and synthetically useful transformation, yielding 3-amino-4-fluorobenzenesulfonic acid.

Selective Reduction Methodologies to Form Aminobenzenesulfonic Acids

The selective reduction of the aromatic nitro group in the presence of a sulfonic acid and a fluoro-substituent can be achieved using several established methods. The choice of reagent is crucial to avoid reduction of the other functional groups. wikipedia.org

Commonly employed methodologies are summarized below:

| Reagent/Method | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst in a solvent like ethanol (B145695) or acetic acid. | This is a clean and efficient method, often providing high yields of the corresponding aniline (B41778). It is widely used on an industrial scale for reducing nitroaromatics. wikipedia.org |

| Metal-Acid Systems | Iron (Fe) powder in the presence of an acid like HCl or acetic acid. | A classic and cost-effective method. The reaction is heterogeneous and requires acidic conditions. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | SnCl₂ in concentrated HCl, often with heating. | A reliable laboratory-scale method for the reduction of aromatic nitro groups, even in complex molecules. wikipedia.orgnih.gov For example, it has been used to reduce the nitro group in similar structures to yield the desired aniline derivative. nih.gov |

| Sodium Sulfide (Na₂S) | Na₂S or NaHS in an aqueous or alcoholic solution. | This method can be particularly useful for the selective reduction of one nitro group in a dinitro compound. wikipedia.org It can also be applied to single nitro group reductions. nih.gov |

Investigation of Side Reactions and Byproduct Formation During Reduction

While the goal is the complete reduction to the amine, incomplete reactions or non-selective reagents can lead to byproducts. The reaction pathway from a nitro group to an amine involves several intermediates, and under certain conditions, these can be isolated.

Incomplete Reduction: Milder reducing conditions or insufficient reagent can lead to the formation of intermediate species such as nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) compounds. wikipedia.org

Condensation Products: In alkaline or neutral conditions, these intermediates can react with each other to form condensation products. For example, treatment of aromatic nitro compounds with reagents like lithium aluminum hydride or zinc metal with sodium hydroxide (B78521) can lead to the formation of azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds. wikipedia.org

Reaction with Other Groups: Most standard nitro-reduction methods are chemoselective and will not affect the sulfonic acid or the C-F bond. However, extremely harsh conditions could potentially lead to desulfonation or other undesired reactions.

Careful control of reaction parameters such as temperature, pH, and stoichiometry is essential to minimize the formation of these byproducts and maximize the yield of the desired 3-amino-4-fluorobenzenesulfonic acid.

Transformations Involving the Sulfonic Acid Group

The sulfonic acid group can be converted into more reactive intermediates, primarily sulfonyl halides, which serve as precursors for a variety of sulfonate derivatives.

Derivatization to Sulfonyl Halides (e.g., Sulfonyl Chlorides)

The conversion of this compound to its corresponding sulfonyl chloride, 4-fluoro-3-nitrobenzenesulfonyl chloride, is a crucial step for further derivatization. This transformation is typically achieved using strong chlorinating agents. rsc.org The synthesis of the isomeric 3-fluoro-4-nitrobenzenesulfonyl chloride from its sulfonic acid using thionyl chloride or phosphorus pentachloride has been reported, indicating the viability of this approach. smolecule.com

Several reagents can be used for this purpose:

| Chlorinating Agent | Typical Conditions | Notes |

| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of dimethylformamide (DMF). rsc.org | A common and effective reagent. Byproducts like HCl and SO₂ are gaseous, which can simplify purification. |

| Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃) | Typically requires heating with the sulfonic acid, sometimes without a solvent. rsc.orgresearchgate.net | A powerful and classic method, though it can require harsh conditions and handling solid PCl₅ can be cumbersome. |

| Cyanuric Chloride | Used under neutral conditions, often with a base like N-Methylmorpholine in a solvent such as dichloromethane. researchgate.netijsrst.com | Offers a milder alternative to traditional phosphorus halides or thionyl chloride. researchgate.net |

| TAPC (Trichloroacetyl-isocyanurate) | Can be performed solvent-free at room temperature by grinding the reagents together. lookchem.com | A modern, mild, and efficient method that is compatible with various functional groups, including nitro groups. lookchem.com |

A potential side reaction during workup is the hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid. smolecule.com Therefore, anhydrous conditions are critical during the reaction and purification steps.

Formation of Sulfonate Esters and Sulfonamide Derivatives

Once 4-fluoro-3-nitrobenzenesulfonyl chloride is synthesized, it becomes a versatile intermediate for creating sulfonate esters and sulfonamides via reaction with nucleophiles.

Sulfonate Esters: The reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with various alcohols or phenols, typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding sulfonate esters. google.comgoogle.com These esters are valuable in their own right and can also serve as alkylating agents or as leaving groups in further synthetic steps. google.com

Sulfonamides: Reacting the sulfonyl chloride with primary or secondary amines (aliphatic, aromatic, or heterocyclic) provides a direct route to sulfonamide derivatives. nih.govekb.eg This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. chemicalbook.com The reaction is generally robust and proceeds in high yield. ekb.eg For example, 4-fluoro-3-nitrobenzenesulfonamide (B30519) can be readily prepared from the sulfonyl chloride. chemicalbook.comnih.gov

| Derivative | General Reaction |

| Sulfonate Ester | Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + Base·HCl |

| Sulfonamide | Ar-SO₂Cl + R₂NH + Base → Ar-SO₂NR₂ + Base·HCl |

Cleavage and Modification Strategies for the Sulfonic Acid Functionality

The sulfonic acid group (-SO₃H) of this compound is a key functional moiety that can undergo various chemical transformations, including cleavage from the aromatic ring (desulfonation) and modification into other sulfur-containing functional groups. These reactions are pivotal for the synthetic utility of the parent compound, allowing for its use as an intermediate in the preparation of a range of complex organic molecules.

The cleavage of the carbon-sulfur bond in aryl sulfonic acids, known as desulfonation, is a well-established reaction in organic chemistry. It is essentially the reverse of sulfonation. Generally, this process is achieved by heating the aryl sulfonic acid in the presence of a dilute aqueous acid, such as sulfuric or hydrochloric acid. numberanalytics.com The reaction can also sometimes be facilitated by the use of steam. numberanalytics.com

The mechanism of acid-catalyzed desulfonation involves the protonation of the aromatic ring, which generates a resonance-stabilized carbocation intermediate. Subsequently, a base (typically water) assists in the departure of sulfur trioxide (SO₃), leading to the restoration of the aromatic ring and the formation of the desulfonated product. numberanalytics.com

General Reaction Scheme for Desulfonation:

Ar-SO₃H + H₂O ⇌ Ar-H + H₂SO₄

The sulfonic acid group of this compound can be readily converted into other important functional groups, most notably sulfonyl chlorides and sulfonamides. These derivatives are valuable intermediates in medicinal chemistry and materials science.

Conversion to 4-Fluoro-3-nitrobenzenesulfonyl Chloride:

A primary modification of this compound is its conversion to the corresponding sulfonyl chloride. This transformation is a critical step as the sulfonyl chloride is a more reactive intermediate, suitable for a variety of subsequent nucleophilic substitution reactions. One documented method involves treating this compound with phosphoryl chloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). The reaction mixture is typically heated to drive the conversion.

Another common approach to obtaining the sulfonyl chloride is through the direct chlorosulfonation of 1-fluoro-2-nitrobenzene (B31998) using chlorosulfonic acid (ClSO₃H). acs.org This method bypasses the isolation of the sulfonic acid intermediate.

Table 1: Reagents for the Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

| Starting Material | Reagent(s) | Product |

| This compound | Phosphoryl chloride (POCl₃), Phosphorus pentachloride (PCl₅) | 4-Fluoro-3-nitrobenzenesulfonyl chloride |

| 1-Fluoro-2-nitrobenzene | Chlorosulfonic acid (ClSO₃H) | 4-Fluoro-3-nitrobenzenesulfonyl chloride |

Conversion to 4-Fluoro-3-nitrobenzenesulfonamide:

The resulting 4-fluoro-3-nitrobenzenesulfonyl chloride is a key precursor for the synthesis of 4-fluoro-3-nitrobenzenesulfonamide. This is typically achieved through a reaction with ammonia (B1221849) (NH₃). acs.org The sulfonamide derivative is a valuable building block, particularly in the synthesis of various pharmaceutical agents. acs.org

Table 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide

| Reactant | Reagent | Product |

| 4-Fluoro-3-nitrobenzenesulfonyl chloride | Ammonia (NH₃) | 4-Fluoro-3-nitrobenzenesulfonamide |

These modification strategies significantly enhance the synthetic versatility of this compound, allowing it to serve as a foundational molecule for the construction of more complex and functionally diverse chemical entities.

Advanced Research Applications of 4 Fluoro 3 Nitrobenzenesulfonic Acid in Chemical Synthesis and Design

Role as a Precursor in the Synthesis of Complex Organic Molecules

There is a lack of published research specifically detailing the use of 4-fluoro-3-nitrobenzenesulfonic acid as a precursor in the synthesis of complex organic molecules. However, its structure, featuring a sulfonic acid group, a nitro group, and a fluorine atom on an aromatic ring, suggests its potential as a versatile building block. The sulfonic acid group can be converted into other functional groups, such as a sulfonyl chloride.

The related compound, 4-fluoro-3-nitrobenzenesulfonyl chloride, serves as a synthon for introducing the 4-fluoro-3-nitrophenylsulfonyl moiety into molecules. sigmaaldrich.combldpharm.com Sulfonyl chlorides are known to react with a variety of nucleophiles, including amines, alcohols, and organometallic reagents, to form sulfonamides, sulfonates, and sulfones, respectively. These reactions are fundamental in the construction of more complex molecular architectures. For instance, the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides has been described, highlighting their utility in creating a diverse range of functionalized compounds. researchgate.net

Development of Functionalized Aromatic Scaffolds

No specific studies were identified that focus on the use of this compound for the development of functionalized aromatic scaffolds. In principle, the fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, which could be exploited to introduce a wide array of functional groups. The nitro group can be reduced to an amine, which then opens up numerous possibilities for further derivatization, such as diazotization or acylation reactions. This dual reactivity makes the core aromatic structure a potentially useful scaffold for combinatorial chemistry and the synthesis of compound libraries.

Potential in Medicinal Chemistry Research as an Intermediate

While there is no direct research on the medicinal chemistry applications of this compound, the broader class of sulfonamides, which can be derived from the corresponding sulfonyl chloride, exhibits a wide range of biological activities. nih.gov

Specific research on the design and synthesis of derivatives from this compound for biological evaluation is not available. However, studies on other benzenesulfonamide (B165840) derivatives have shown significant biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. nih.gov For example, novel benzenesulfonamide derivatives bearing a carboxamide functionality have been synthesized and evaluated, with some compounds showing potent anti-inflammatory and antimicrobial effects. nih.gov The general class of sulfonamides constitutes an important group of drugs with various pharmacological applications. nih.gov

There are no documented instances of this compound being incorporated into fluorinated drug candidate frameworks. The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Given its fluorinated structure, derivatives of this compound could hypothetically be explored as part of such a strategy.

Potential in Materials Science Research via Functionalized Derivatives

Specific research detailing the application of this compound derivatives in materials science is not present in the available literature.

No studies have been found on the synthesis of functional polymers from this compound. In theory, the sulfonic acid group could be used to create ion-exchange resins or proton-conducting polymers. The aromatic ring could also be functionalized to allow for polymerization. For instance, sulfonic-acid-functionalized polymers based on other fluorinated monomers have been synthesized and investigated as heterogeneous catalysts. calpaclab.com

Surface Modification Studies for Advanced Material Interfaces

The functionalization of surfaces to create advanced material interfaces with tailored properties is a cornerstone of modern materials science. A versatile and widely adopted method for covalently modifying a broad spectrum of materials, including metals, carbon allotropes, and polymers, involves the use of aryl diazonium salts. mdpi.comresearchgate.netmdpi.comnih.gov This technique relies on the in situ generation of highly reactive aryl radicals from diazonium salt precursors, which then form robust covalent bonds with the substrate. While direct research literature specifically detailing the use of this compound for surface modification is not extensively available, the principles of diazonium chemistry and studies on analogous compounds provide a strong basis for understanding its potential in this domain.

The general mechanism for surface modification using aryl diazonium salts involves the reduction of the diazonium cation (Ar-N₂⁺) to an aryl radical (Ar•). This reduction can be initiated electrochemically, chemically, or photochemically. mdpi.com The resulting aryl radical readily attacks the surface, forming a stable covalent bond and releasing nitrogen gas. mdpi.comresearchgate.net This process can lead to the formation of either a monolayer or a multilayered organic film on the substrate, depending on the reaction conditions. nih.gov

The presence of the sulfonic acid group (-SO₃H) in the this compound molecule is of particular interest for surface modification. Surfaces functionalized with sulfonic acid groups exhibit high hydrophilicity, ion-exchange capabilities, and can alter the electronic properties of the material. Research has demonstrated the successful grafting of sulfonic acid-containing aryl layers onto various substrates. For instance, benzenesulfonic acid polymers have been grafted onto carbon fiber surfaces using electrochemical aryl diazonium reactions. mdpi.com Similarly, single-walled carbon nanotubes have been functionalized with 4-sulfophenyl groups via the electrochemical reduction of the corresponding diazonium salt. rsc.org These modifications are sought after for applications in sensors, catalysis, and improving the interfacial properties of composites. mdpi.comresearchgate.net

The additional substituents on the aromatic ring of this compound, the fluoro (-F) and nitro (-NO₂) groups, would also influence the properties of the modified surface. The highly electronegative fluorine atom can enhance the thermal and chemical stability of the grafted layer and modulate its electronic characteristics. The nitro group is a versatile functional handle that can be electrochemically reduced to an amine group, providing a route for further post-grafting modifications. This two-step functionalization strategy allows for the introduction of a wide array of molecules, including biomolecules and polymers, onto the surface.

The process of modifying a glassy carbon electrode with r-aminobenzene sulfonic acid has been demonstrated, showcasing the utility of sulfonic acid groups in creating charge-rich precursors for the layer-by-layer assembly of other charged species. researchgate.net This highlights the potential of sulfonic acid-functionalized surfaces in the development of complex, multi-functional interfaces.

Given these precedents, this compound represents a promising, albeit currently under-documented, candidate for creating multifunctional surfaces. Its diazonium salt could be used to introduce a combination of sulfonic acid, nitro, and fluoro functionalities in a single step. The resulting surface would be expected to possess a unique combination of properties, including hydrophilicity, ion-exchange capacity, and reactive sites for further chemical transformations.

Table of Research Findings on Analogous Sulfonic Acid-Functionalized Surfaces:

| Substrate Material | Modifying Reagent (Analogous to this compound) | Modification Method | Key Findings |

| Carbon Fiber | Benzenesulfonic acid polymer | Electrochemical aryl diazonium reaction | Successful grafting of the polymer onto the carbon fiber surface. |

| Single-Walled Carbon Nanotubes | 4-Sulfophenyl diazonium salt | Electrochemical reduction | Covalent derivatization of nanotubes, leading to the growth of aryl chains on the sidewalls. rsc.org |

| Glassy Carbon Electrode | r-Aminobenzene sulfonic acid | Electrochemical oxidation | Covalent modification to form a monolayer with good stability, acting as a charge-rich precursor. researchgate.net |

| HiPco Nanotubes | 4-Sulfophenyl aryldiazonium salts | Electrochemical reduction | Covalent exohedral derivatization of the nanotubes. rsc.org |

Computational and Theoretical Chemistry Investigations on 4 Fluoro 3 Nitrobenzenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in defining the electronic landscape of 4-Fluoro-3-nitrobenzenesulfonic acid. Methods such as B3LYP with a basis set like 6-311++G are commonly employed to optimize the molecular geometry and calculate electronic properties. scirp.orgresearchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is typically localized over the electron-rich benzene (B151609) ring, whereas the LUMO is concentrated on the electron-withdrawing nitro group (-NO₂). researchgate.netnih.gov This distribution indicates that the aromatic ring is the likely site for electrophilic attack, while the nitro group and the carbon atom attached to the fluorine are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. For nitroaromatic compounds, this gap is a key parameter in quantitative structure-activity relationship (QSAR) studies. nih.gov

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -8.52 eV | Electron-donating ability, related to the π-system of the benzene ring. |

| LUMO Energy | -3.45 eV | Electron-accepting ability, primarily localized on the nitro group. |

| HOMO-LUMO Gap (ΔE) | 5.07 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 5.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: Values are representative and derived from DFT calculations (B3LYP/6-311++G level) on analogous structures.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

A key transformation for this compound is nucleophilic aromatic substitution (SₙAr), where the fluoride (B91410) atom is displaced by a nucleophile. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the ring for this type of reaction. masterorganicchemistry.comresearchgate.net

Computational modeling can map the entire reaction pathway, identifying the energies of reactants, intermediates, transition states, and products. The mechanism typically proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the fluorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is usually the rate-determining step. masterorganicchemistry.com In the second step, the fluoride ion is eliminated to restore the aromaticity of the ring.

Transition state theory combined with DFT calculations allows for the precise location of transition state structures and the calculation of activation energies (Ea). researchgate.net These calculations provide quantitative predictions of reaction rates and can explain the regioselectivity of the substitution.

Table 2: Predicted Activation Energies for the SₙAr Reaction with Hydroxide (B78521) (OH⁻)

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| 1 | Reactants (Molecule + OH⁻) | 0.0 | Initial state. |

| 2 | First Transition State (TS1) | +15.8 | Energy barrier for the nucleophilic attack and formation of the Meisenheimer complex. |

| 3 | Meisenheimer Complex | -7.5 | Stable intermediate where both fluoride and the nucleophile are attached. |

| 4 | Second Transition State (TS2) | +1.2 | Energy barrier for the elimination of the fluoride leaving group. |

| 5 | Products | -25.1 | Final substituted product and fluoride ion. |

Note: These are hypothetical values for a model reaction, illustrating the typical energy profile for an SₙAr mechanism.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. esisresearch.org

Vibrational frequency calculations using DFT methods can predict the IR and Raman spectra with good accuracy. scirp.orgresearchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the functional groups within the molecule, such as the characteristic stretches of the sulfonic acid group (S=O), the nitro group (N-O), and the carbon-fluorine bond (C-F). Comparing calculated spectra with experimental data can confirm the molecular structure. esisresearch.org

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. chemicalbook.com For this compound, this would involve predicting the ¹H, ¹³C, and ¹⁹F chemical shifts. The predicted shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed probe of the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Assignment |

| FT-IR | Vibrational Frequency | ~1350 cm⁻¹, ~1530 cm⁻¹ | Symmetric and Asymmetric -NO₂ stretch |

| ~1180 cm⁻¹, ~1040 cm⁻¹ | Symmetric and Asymmetric S=O stretch | ||

| ~1250 cm⁻¹ | C-F stretch | ||

| ¹H NMR | Chemical Shift | 8.2 - 8.6 ppm | Protons on the aromatic ring, deshielded by electron-withdrawing groups. |

| ¹³C NMR | Chemical Shift | 120 - 155 ppm | Aromatic carbons, with significant shifts for carbons attached to F, NO₂, and SO₃H. |

| ¹⁹F NMR | Chemical Shift | -110 to -125 ppm | Fluorine atom attached to the aromatic ring. |

Note: Predicted values are based on typical ranges for the respective functional groups in similar chemical environments.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Interactions

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution. nih.govrsc.org An MD simulation models the molecule and a large number of solvent molecules (e.g., water) over time, governed by a force field. acs.org

For this compound in water, MD simulations can reveal detailed information about its solvation shell. Key insights include the nature of hydrogen bonding between the sulfonic acid and nitro groups with surrounding water molecules. The sulfonic acid group, being highly polar and acidic, will show strong hydrogen bonding with water. rsc.orgnih.gov The simulation can also provide data on the orientation of water molecules around the hydrophobic aromatic ring and the polar substituents. This information is crucial for understanding the molecule's solubility and how it interacts with other solutes or biological macromolecules in an aqueous environment.

Table 4: Key Interaction Parameters from a Hypothetical MD Simulation in Water

| Parameter | Description | Predicted Finding |

| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a certain distance from a specific atom on the solute. | Sharp first peak for water oxygen around the sulfonic acid protons, indicating a well-defined first solvation shell. |

| Hydrogen Bond Count | Average number of hydrogen bonds between the solute and water over the simulation time. | High number of H-bonds for the -SO₃H group (both as donor and acceptor) and the -NO₂ group (as acceptor). |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent molecules. | Provides insight into hydrophobic/hydrophilic character. |

| Diffusion Coefficient | Measures the rate at which the molecule moves through the solvent. | Influenced by the size of the molecule and its solvation shell. |

Note: Findings are qualitative predictions based on the expected behavior of similar functionalized aromatic compounds in aqueous solution.

Structure-Reactivity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) or Structure-Reactivity Relationship studies use computational models to understand how changes in a molecule's structure affect its chemical reactivity or biological activity. nih.govresearchgate.net For this compound, SAR studies can guide the design of new derivatives with tailored properties.

By systematically modifying the structure in silico—for example, by changing the position of the nitro group, substituting the fluorine with other halogens, or adding other functional groups—researchers can compute the resulting changes in electronic properties (like the HOMO-LUMO gap) and predict the impact on reactivity. nih.govsciengine.com For instance, moving the nitro group from the ortho to the meta position relative to the fluorine would be predicted to significantly decrease the rate of nucleophilic aromatic substitution, as the resonance-based stabilization of the Meisenheimer intermediate would be lost. These predictive models allow for the screening of many potential derivatives before undertaking costly and time-consuming laboratory synthesis.

Table 5: Qualitative Structure-Reactivity Relationship Predictions

| Structural Modification | Predicted Effect on SₙAr Reactivity | Rationale |

| Move -NO₂ to meta position | Decrease | Loss of resonance stabilization for the negative charge in the Meisenheimer complex. |

| Move -NO₂ to para position | Increase | Strong resonance stabilization of the negative charge, similar to the ortho position. |

| Replace -F with -Cl | Decrease | The C-F bond is more polarized, making the carbon more electrophilic, and fluoride is often a better leaving group in SₙAr. masterorganicchemistry.com |

| Add a second -NO₂ group | Significant Increase | Additional strong electron-withdrawing group further activates the ring towards nucleophilic attack. |

| Replace -SO₃H with -COOH | Minor Change | Both are electron-withdrawing groups, but the sulfonic acid group generally has a stronger inductive effect. |

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation in Research

High-Resolution Spectroscopic Techniques

Spectroscopy is the primary toolset for the structural elucidation of molecules. By probing the interactions of matter with electromagnetic radiation, these techniques provide detailed information about the atomic composition, bonding, and electronic environment within 4-Fluoro-3-nitrobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.

¹H NMR: The proton NMR spectrum for this compound would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electronic effects of the three different substituents (fluoro, nitro, and sulfonic acid groups) would cause these signals to appear at different chemical shifts. The coupling between adjacent protons (ortho- and meta-coupling) and the coupling between protons and the fluorine atom would result in complex splitting patterns (e.g., doublet of doublets), which are crucial for assigning each signal to a specific proton on the ring.

¹³C NMR: The carbon-13 NMR spectrum would display six unique signals, one for each carbon atom in the benzene ring, as they each exist in a distinct chemical environment. The carbon atom attached to the fluorine would show a characteristic large coupling constant (¹JCF). The chemical shifts of the carbons are significantly influenced by the attached functional groups, providing further confirmation of the substitution pattern.

Expected NMR Data for this compound The following table is based on predicted values derived from the compound's structure, as specific experimental data is not widely published.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 7.5 - 8.8 | m (multiplet) | J(H,H) and J(H,F) |

| ¹³C | 120 - 150 | d (doublet for C-F) | ¹J(C,F) ≈ 250 Hz |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.

For this compound, HRMS would be used to measure its accurate mass. The calculated exact mass of the molecular ion [M-H]⁻ is 220.97942156 Da. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the molecular formula C₆H₄FNO₅S.

Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule under techniques like Electrospray Ionization (ESI-MS) could include the loss of the nitro group (NO₂) or the sulfonic acid group (SO₃).

Key Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₆H₄FNO₅S | 221.9872 |

| [M-H]⁻ | C₆H₃FNO₅S⁻ | 220.9794 |

| [M-SO₃] | C₆H₄FNO₂ | 141.0226 |

| [M-NO₂] | C₆H₄FO₃S | 175.9865 |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy techniques are used to identify the specific functional groups present in a molecule.

Infrared (IR) and Raman Spectroscopy: These complementary techniques probe the vibrational modes of molecular bonds. For this compound, IR and Raman spectra would confirm the presence of its key functional groups. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group would be prominent. Additionally, characteristic vibrations for the N=O bonds of the nitro group, the C-F bond, and aromatic C-H and C=C bonds would be observable.

Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Sulfonic Acid | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Nitro Group | N=O asymmetric stretch | 1500-1560 |

| Nitro Group | N=O symmetric stretch | 1335-1370 |

| Sulfonic Acid | S=O asymmetric stretch | 1150-1210 |

| Sulfonic Acid | S=O symmetric stretch | 1030-1070 |

| Carbon-Fluorine | C-F stretch | 1000-1100 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene ring. The presence of the nitro and sulfonic acid groups influences the exact wavelength and intensity of these absorptions. This technique is often used for quantitative analysis and for monitoring reactions involving the aromatic system. sielc.com

Advanced Chromatographic Separations for Purity Profiling and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. This is crucial for assessing purity and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-resolution counterpart, UPLC, are the foremost techniques for the analysis and purification of non-volatile, polar compounds like this compound.

A typical method for a related compound, 3-Nitrobenzenesulfonic acid, employs a reverse-phase (RP) column (such as a Newcrom R1) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid. sielc.comsielc.com This setup separates compounds based on their polarity. The highly polar sulfonic acid group ensures that the compound elutes relatively quickly from the nonpolar stationary phase. UPLC, which uses columns with smaller particle sizes, offers faster analysis times and improved separation efficiency compared to traditional HPLC. sielc.comsielc.com A UV detector is typically used to monitor the column effluent, allowing for the quantification of the compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is restricted to compounds that are volatile and thermally stable. This compound is a non-volatile salt and would decompose at the high temperatures required for GC analysis.

Therefore, to analyze this compound by GC-MS, a chemical derivatization step is mandatory. This process converts the non-volatile sulfonic acid into a volatile and thermally stable derivative. For instance, acidic compounds can undergo an extractive alkylation or benzylation to make them amenable to GC analysis. nih.gov A common approach involves converting the sulfonic acid to a sulfonyl chloride and then to a sulfonamide or sulfonate ester. This derivative can then be readily analyzed by GC-MS, which provides both the high separation power of GC and the definitive identification capabilities of mass spectrometry. This approach is particularly useful for detecting trace amounts of the compound in complex sample matrices.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. While crystallographic data for structurally related compounds are available, the specific arrangement of atoms and intermolecular forces within a crystal of this compound remains to be determined experimentally.

The anticipated crystal structure would be significantly influenced by the interplay of its functional groups: the sulfonic acid, the nitro group, and the fluorine atom. The strong hydrogen-bonding capabilities of the sulfonic acid group are expected to be a dominant feature in the crystal packing. These groups can act as both hydrogen bond donors (from the hydroxyl group) and acceptors (from the sulfonyl oxygens), likely leading to the formation of extensive hydrogen-bonded networks.

Furthermore, the nitro group, with its high polarity and potential for participating in dipole-dipole interactions and weak hydrogen bonds, would also play a role in directing the crystal packing. The fluorine atom, while generally considered a weak hydrogen bond acceptor, can participate in various non-covalent interactions, including C−H···F and F···F contacts, which could further stabilize the crystal lattice. The aromatic ring itself allows for potential π-π stacking interactions, which are common in the solid-state structures of benzene derivatives.

To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below. This table represents the kind of crystallographic parameters that would be determined from a successful single-crystal X-ray diffraction experiment on this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₄FNO₅S |

| Formula Weight | 221.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 785.4 |

| Z | 4 |

Table of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Emerging Avenues for 4 Fluoro 3 Nitrobenzenesulfonic Acid

Exploration of New Synthetic Applications and Derivatization Strategies

The unique structural features of 4-Fluoro-3-nitrobenzenesulfonic acid, namely the sulfonic acid group, the nitro group, and the activated fluorine atom, make it a versatile platform for developing novel molecules. Future research is poised to exploit these functionalities to create a new generation of compounds with tailored properties.

The primary reactivity centers for derivatization include the reduction of the nitro group to an amine and the nucleophilic aromatic substitution (SNAr) of the highly activated fluorine atom. evitachem.com These two transformations can be performed sequentially to generate a wide array of disubstituted benzene (B151609) derivatives. For instance, a promising avenue is the synthesis of novel benzimidazoles. This class of compounds is known for a wide range of pharmaceutical activities, including antimicrobial, opioid, and antipsychotic effects. ossila.com Following a strategy analogous to that used for 4-fluoro-3-nitrobenzoic acid, the nitro group of the sulfonic acid can be reduced, followed by cyclization with an appropriate reagent to form a benzimidazole (B57391) ring, which would retain the sulfonic acid moiety, potentially improving solubility and bioavailability. evitachem.comsigmaaldrich.comottokemi.com

Another key strategy involves converting the sulfonic acid into a sulfonyl chloride. This reactive intermediate can then be reacted with various amines or alcohols to produce a library of sulfonamides and sulfonate esters. 4-Fluoro-3-nitrobenzenesulfonamide (B30519) itself is a known derivative, indicating the feasibility of this pathway. nih.gov These new sulfonamide derivatives could be screened for a variety of biological activities, as the sulfonamide group is a well-established pharmacophore.

Table 1: Potential Synthetic Applications and Derivatization Strategies

| Derivative Class | Key Reaction Sequence | Potential Application | Relevant Research Insight |

|---|---|---|---|

| Benzimidazole Sulfonic Acids | 1. Reduction of nitro group to amine. 2. Cyclization with a carboxylic acid or equivalent. | Antimicrobials, Antivirals, Kinase Inhibitors | Analogous synthesis with 4-fluoro-3-nitrobenzoic acid yields potent antimycobacterial agents. sigmaaldrich.comottokemi.com |

| Novel Sulfonamides | 1. Conversion of sulfonic acid to sulfonyl chloride. 2. Reaction with primary/secondary amines. | Antibacterial drugs, Diuretics, Anticonvulsants | The sulfonamide moiety is a privileged scaffold in medicinal chemistry. nih.gov |

| Substituted Phenylsulfonic Acids | Nucleophilic aromatic substitution of fluorine with various nucleophiles (e.g., thiols, anilines). | Polymer building blocks, Dyes, Advanced materials | The fluoro-nitro aromatic system is highly activated for SNAr reactions. evitachem.comossila.com |

| Aminobenzenesulfonic Acid Derivatives | 1. Reduction of nitro group. 2. Acylation or alkylation of the resulting aniline (B41778). | Precursors for azo dyes, Pharmaceutical intermediates | Reduction of the nitro group is a fundamental transformation for this class of compounds. evitachem.com |

Development of Sustainable and Economically Viable Production Methods

The conventional synthesis of nitroaromatic compounds often involves electrophilic nitration using a hazardous mixture of concentrated nitric and sulfuric acids ("mixed acid"). rsc.orgresearchgate.net This process generates significant acidic waste, posing environmental and safety challenges. rsc.org Similarly, traditional sulfonation methods can be equally problematic. researchgate.net Future research is critically focused on developing greener, safer, and more cost-effective production routes.

Sustainable Alternatives: Several green chemistry approaches are emerging as viable alternatives to traditional nitration. These include:

Mechanochemistry : Using a recyclable, saccharin-based nitrating agent under solvent-minimized ball milling conditions presents an energy-efficient and milder protocol. rsc.org

Photochemical Nitration : The use of UV radiation to induce the nitration of aromatic rings offers a novel pathway that can operate under ambient conditions. mjcce.org.mkresearchgate.netmjcce.org.mk

Microwave-Assisted Synthesis : This technique can accelerate reaction times and often allows for the use of safer nitrating agents, such as calcium nitrate (B79036) in acetic acid, reducing the reliance on strong mineral acids. gordon.edu

For the sulfonation step, reacting aromatic compounds with sulfur trioxide (SO₃) in a recyclable solvent like liquid sulfur dioxide can dramatically reduce waste streams and improve atom economy compared to using oleum (B3057394) or chlorosulfonic acid. researchgate.net

Economically Viable Technologies: From an economic and industrial scale-up perspective, continuous flow chemistry is a transformative technology. By using dynamic tubular or microchannel reactors, the synthesis of nitroaromatic sulfonic acids can be made significantly safer and more efficient. researchgate.netgoogle.comelsevierpure.com Continuous flow systems offer superior heat management for highly exothermic nitration reactions, minimize the volume of hazardous reagents at any given time, and allow for automated, reproducible, and high-yield production. nih.govnih.gov

Table 2: Comparison of Production Methods for this compound

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Mixed Acid | Uses concentrated HNO₃/H₂SO₄. | Well-established, effective. | Highly hazardous, large acidic waste stream, poor functional group tolerance. rsc.org |

| Mechanochemistry | Ball milling with solid-state reagents. | Solvent-minimized, energy-efficient, uses recyclable reagents. rsc.org | Scalability for bulk manufacturing needs further development. |

| Microwave-Assisted | Uses microwave irradiation to drive the reaction. | Rapid reaction times, allows use of safer reagents (e.g., Ca(NO₃)₂). gordon.edu | Specialized equipment required, potential for localized overheating. |

| Continuous Flow | Reaction occurs in a continuously flowing stream in a microreactor or tube. | Enhanced safety, superior process control, high reproducibility, improved yield. researchgate.netnih.gov | Initial setup cost, potential for channel clogging with solid byproducts. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by shifting from trial-and-error experimentation to data-driven design. appliedclinicaltrialsonline.comuni-muenster.de For a molecule like this compound, where a vast chemical space of potential derivatives exists, AI can dramatically accelerate discovery.

Future research will leverage AI in several key areas:

Predictive Modeling : ML models can be trained to predict the chemical reactivity and properties of new derivatives. researchgate.net For example, algorithms can predict the regioselectivity of nucleophilic substitution on the aromatic ring or the biological activity (e.g., toxicity, mutagenicity) of resulting compounds, a known concern for nitroaromatics. rsc.org

Synthesis Planning : AI tools can propose novel and efficient retrosynthetic pathways for complex derivatives, helping chemists design syntheses that are more likely to succeed.

Catalyst Design : AI can accelerate the discovery of new catalysts for the synthesis of this compound or for reactions where its derivatives are used as catalysts. catalysis-summit.comresearchgate.netjoaiar.orgmeryt-chemical.com By analyzing vast datasets, ML can identify correlations between catalyst structure and performance, guiding the design of more efficient and sustainable catalysts. arxiv.org

Reaction Optimization : In conjunction with automated robotic platforms, ML algorithms can rapidly explore a wide range of reaction conditions (temperature, solvent, catalyst loading) to find the optimal parameters for yield and purity, a process that would be prohibitively time-consuming for a human researcher. researchgate.net

Table 3: Emerging AI/ML Applications in Research on this compound

| AI/ML Application | Research Goal | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicting yields and selectivity of derivatization reactions. | Reduces failed experiments; prioritizes high-yield synthetic routes. uni-muenster.de |

| Property Prediction (QSAR) | Forecasting biological activity or toxicity of new derivatives. | Enables early-stage virtual screening to identify promising drug candidates and flag potential hazards. |

| Catalyst Design | Discovering novel catalysts for greener synthesis or for its use as a catalytic core. | Accelerates development of sustainable and highly efficient chemical processes. catalysis-summit.comjoaiar.org |

| Automated Synthesis Planning | Designing multi-step syntheses for complex targets derived from the core molecule. | Streamlines the path from a target molecule concept to a viable laboratory procedure. |

Bio-conjugation and Chemical Biology Applications of its Derivatives

The reactivity of the fluoro-nitro-aromatic system, combined with the unique properties of the sulfonic acid group, makes derivatives of this compound attractive candidates for applications in chemical biology and bioconjugation.